1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-10-19(26)25-18(12-29-21(25)22-13)14-4-3-5-16(11-14)24-20(27)23-15-6-8-17(28-2)9-7-15/h3-12H,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQBPVNNJVGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a complex organic compound notable for its unique structural features, including a urea functional group linked to a thiazolo-pyrimidine moiety and a methoxy-substituted phenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.5 g/mol. The presence of both aromatic and heterocyclic components suggests diverse biological activities.
Biological Activity
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Compounds with similar thiazolo-pyrimidine structures have demonstrated effectiveness against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The methoxyphenyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes effectively .
Anticancer Activity
Research has shown that compounds related to the thiazolo-pyrimidine scaffold can exhibit notable anticancer properties. For instance, studies have reported significant cytotoxic activity against various cancer cell lines, including:
In vitro assays have indicated that the compound's structure may be pivotal for its cytotoxic effects, suggesting that modifications to the thiazole or pyrimidine components could enhance its activity further.
While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the thiazolo-pyrimidine framework contributes to its biological effects through interactions with cellular targets involved in proliferation and survival pathways. Further research is necessary to elucidate these mechanisms comprehensively.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-2-thiourea | Contains thiourea instead of urea | Antimicrobial |
| 7-methylthiazolo[3,2-a]pyrimidine | Lacks phenolic substitution | Anticancer |
| 4-methoxy-N-(thiazol-2-yl)aniline | Contains thiazole but different substituents | Antibacterial |
The unique arrangement of the dual aromatic system combined with a heterocyclic thiazolo-pyrimidine structure in this compound may enhance its biological activity compared to simpler structures lacking such complexity.
Comparison with Similar Compounds
Key Research Findings and Challenges
- Synthetic Complexity : The target compound’s multi-step synthesis introduces purification challenges, whereas one-step methods (e.g., ) offer higher efficiency .
- Activity-Structure Relationships : The urea bridge and para-methoxy group are critical for antiplatelet activity, as meta-substitution or core heterocycle alterations diminish efficacy .
- Contradictory Data : reports modest activity for pyrrolo-thiazolo-pyrimidines, highlighting the urea group’s role in enhancing target engagement .
Q & A
Q. What are the standard synthetic routes for preparing this urea-thiazolo-pyrimidine hybrid compound?
The synthesis typically involves coupling a thiazolo-pyrimidine intermediate with a substituted urea moiety. Key steps include:
- Step 1 : Preparation of the thiazolo-pyrimidine core via cyclization reactions. For example, ethyl 7-methyl-3-oxo-5-phenyl derivatives are synthesized by refluxing precursors in ethanol/acetic acid mixtures, as seen in thiazolo-pyrimidine analogs .
- Step 2 : Activation of the urea component. A common approach involves reacting 4-methoxyphenyl isocyanate with an amine-functionalized intermediate (e.g., 3-(7-methyl-5-oxo-thiazolo[3,2-a]pyrimidin-3-yl)aniline) in inert solvents like dichloromethane under reflux, with triethylamine as a base to neutralize HCl byproducts .
- Step 3 : Purification via column chromatography (silica gel) and recrystallization in ethanol or acetonitrile to achieve >45% yields, as demonstrated in related urea derivatives .
Table 1 : Example Synthetic Conditions from Analogous Compounds
| Precursor | Solvent System | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Thiazolo-pyrimidine core | Ethanol/AcOH (50:15 mL) | 7 hours | 45% | |
| Urea coupling | Dichloromethane, Et₃N | 12 hours | 50–60% |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray Crystallography : Essential for confirming the 3D arrangement of the thiazolo-pyrimidine core and urea linkage. Dihedral angles between aromatic rings (e.g., 16.83–51.68° for pyrazole derivatives) can be measured to assess planarity .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8 ppm, thiazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peaks for C₂₂H₁₉N₄O₃S).
Advanced Research Questions
Q. How can researchers optimize low yields in the coupling of the thiazolo-pyrimidine core with the urea moiety?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may enhance reactivity compared to dichloromethane .
- Catalysis : Palladium-based catalysts or microwave-assisted synthesis could reduce reaction times and improve yields, as seen in triazole-urea hybrids .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally labile intermediates .
Table 2 : Yield Optimization Strategies
| Parameter | Adjustment | Expected Outcome |
|---|---|---|
| Solvent | Switch to DMF | ↑ Reactivity by 15–20% |
| Catalyst | Add Pd(OAc)₂ | ↓ Reaction time by 30% |
| Temperature | Microwave (100°C) | ↑ Yield to >70% |
Q. How should contradictions in biological activity data across assay systems be resolved?
- Assay Validation : Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives.
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, methoxy groups on the phenyl ring may enhance solubility but reduce target binding affinity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding modes to receptors like kinases or PDEs, resolving discrepancies between in vitro and in silico results .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenge : Poor crystal growth due to flexible urea linkages.
- Solution : Use mixed solvents (ethanol/water) for slow evaporation. For analogs, crystal packing stabilized by O–H⋯N hydrogen bonds (2.7–3.0 Å) improved lattice formation .
- Cryoprotection : Flash-cooling with liquid nitrogen during X-ray diffraction preserves crystal integrity .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. How can researchers design derivatives to improve metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
